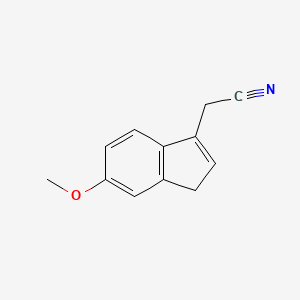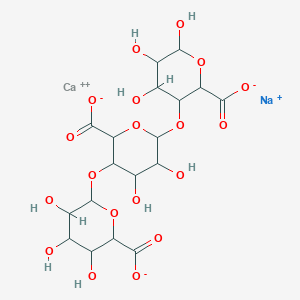
Dysprosium156
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium-156 is an isotope of the chemical element dysprosium, which is part of the lanthanide series in the periodic table. Dysprosium is a rare-earth element with the atomic number 66 and is known for its metallic, bright silver luster. Dysprosium-156 is one of the stable isotopes of dysprosium, with a natural abundance of approximately 0.056% . This isotope has unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of dysprosium-156 typically involves the extraction and purification processes from minerals such as monazite and bastnäsite, which contain dysprosium in the form of oxides . The process begins with the crushing of these minerals, followed by acid or alkali treatments to produce a mixture of rare earth chlorides. These chlorides are then subjected to solvent extraction and ion exchange techniques to isolate dysprosium. The final step involves the reduction of dysprosium trifluoride using calcium metal to obtain pure dysprosium .
Industrial Production Methods
In industrial settings, dysprosium is often produced through a similar process involving the extraction from rare earth minerals. The use of advanced techniques such as solvent extraction and ion exchange ensures the efficient separation and purification of dysprosium from other rare earth elements. The production of dysprosium-156 specifically may require isotopic enrichment processes to increase its concentration for specialized applications .
化学反应分析
Types of Reactions
Dysprosium-156, like other isotopes of dysprosium, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
-
Oxidation: : Dysprosium reacts with oxygen to form dysprosium(III) oxide (Dy₂O₃).
- Reaction: ( 4 \text{Dy} + 3 \text{O}_2 \rightarrow 2 \text{Dy}_2\text{O}_3 )
-
Reduction: : Dysprosium(III) compounds can be reduced to dysprosium(II) compounds using reducing agents such as zinc or sodium.
- Reaction: ( \text{DyCl}_3 + 3 \text{Na} \rightarrow \text{Dy} + 3 \text{NaCl} )
-
Substitution: : Dysprosium can react with halogens to form dysprosium halides.
- Reaction: ( 2 \text{Dy} + 3 \text{Cl}_2 \rightarrow 2 \text{DyCl}_3 )
Common Reagents and Conditions
Oxidation: Requires oxygen or air, typically at elevated temperatures.
Reduction: Involves reducing agents like zinc or sodium, often under an inert atmosphere.
Substitution: Utilizes halogens such as chlorine, bromine, or iodine, usually at high temperatures.
Major Products
Oxidation: Dysprosium(III) oxide (Dy₂O₃)
Reduction: Dysprosium metal (Dy)
Substitution: Dysprosium halides (e.g., DyCl₃, DyBr₃)
科学研究应用
Dysprosium-156 has several scientific research applications due to its unique properties :
Chemistry: Used in the study of rare earth element behavior and in the synthesis of various dysprosium compounds.
Biology: Employed in biological research to investigate the effects of rare earth elements on biological systems.
Medicine: Utilized in medical imaging and as a component in certain diagnostic tools.
Industry: Applied in the manufacturing of high-performance magnets, lasers, and nuclear reactor control rods due to its high thermal neutron absorption cross-section.
作用机制
The mechanism of action of dysprosium-156 involves its interaction with various molecular targets and pathways . In nuclear reactors, dysprosium-156 acts as a neutron absorber, helping to control the fission process. Its high magnetic susceptibility makes it useful in data storage applications, where it enhances the performance of magnetic materials. In medical imaging, dysprosium-156 can be used as a contrast agent due to its ability to interact with imaging equipment and improve image clarity.
相似化合物的比较
Dysprosium-156 can be compared with other isotopes of dysprosium and similar rare earth elements :
Dysprosium-158: Another stable isotope of dysprosium with a natural abundance of 0.095%. It shares similar chemical properties but has different applications due to its slightly different nuclear properties.
Terbium-159: A stable isotope of terbium, another rare earth element. Terbium-159 is used in similar applications as dysprosium-156, such as in the production of high-performance magnets and in medical imaging.
Holmium-165: A stable isotope of holmium, which is also part of the lanthanide series. Holmium-165 is used in nuclear reactors and in the production of certain types of lasers.
Conclusion
Dysprosium-156 is a valuable isotope with a wide range of applications in scientific research, industry, and medicine. Its unique properties, such as high thermal neutron absorption cross-section and magnetic susceptibility, make it an important component in various high-tech applications. Understanding the preparation methods, chemical reactions, and mechanism of action of dysprosium-156 can help further its use in innovative technologies and scientific advancements.
属性
CAS 编号 |
15720-39-5 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)

